molecular formula C17H13NO5 B4940386 Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate

Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate

Cat. No.: B4940386
M. Wt: 311.29 g/mol
InChI Key: ODMZTRDNGQINRE-UHFFFAOYSA-N
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Description

Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate is a chemical compound known for its unique structure and potential applications in various fields. It features a phthalimide moiety linked to a phenoxyacetic acid ester, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate typically involves the reaction of phthalic anhydride with 4-hydroxyphenoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The esterification process is often facilitated by using reagents such as methanol and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, phthalamic acid derivatives, and various substituted phenoxyacetic acid esters .

Scientific Research Applications

Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The phthalimide moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
  • 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate
  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

Methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate stands out due to its unique combination of the phthalimide and phenoxyacetic acid ester moieties. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-15(19)10-23-12-8-6-11(7-9-12)18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMZTRDNGQINRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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